

Givinostat drug interaction management

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Compound Focus: Givinostat

CAS No.: 497833-27-9

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Givinostat at a Glance

The table below summarizes key information about **Givinostat** (brand name Duvyzat) for quick reference.

Attribute	Description
Generic Name	Givinostat [1] [2]
Brand Name	Duvyzat [1] [2]
Drug Class	Histone Deacetylase (HDAC) Inhibitor [3] [1] [2]
Approved Indication	Treatment of Duchenne Muscular Dystrophy (DMD) in patients aged 6 years and older [3] [1]
Mechanism of Action	Inhibits overactive histone deacetylase (HDAC) enzymes, which may reduce inflammation and slow muscle breakdown in DMD [3] [2]
Common Dosage Form	8.86 mg/mL oral suspension [2]

Pharmacology & Clinical Profile

Mechanism of Action

The precise mechanism in DMD is not fully known but is believed to involve the inhibition of histone deacetylases (HDACs) [1]. In DMD, the absence of dystrophin leads to dysregulated HDAC activity [3].

Givinostat counteracts this by:

- **Modulating Gene Expression:** HDACs regulate gene transcription by deacetylating histone proteins. Inhibition leads to changes in the expression of genes involved in inflammation and muscle repair [1].
- **Promoting Mitochondrial Biogenesis:** It positively changes the epigenetic profile of the PGC-1 α promoter, supporting mitochondrial biogenesis and the maintenance of oxidative muscle fibers, which are impaired in DMD [3].

Efficacy Data

The approval was based on an **18-month, randomized, double-blind, placebo-controlled trial** with 179 ambulant male patients (aged 6+ years on a stable corticosteroid dose) [3].

- **Primary Endpoint:** Change in time to climb four stairs (4SC) from baseline to 18 months.
- **Result:** Patients on **Givinostat** showed a statistically significant reduction in deterioration, with a mean change of **1.25 seconds** compared to **3.03 seconds** for placebo [3] [1].

Drug Interaction & Risk Management

Major Interaction: Givinostat and Ivabradine

- **Interaction Risk: Major** - Generally avoid combination [4].
- **Mechanism:** Both drugs can prolong the QT interval. Ivabradine also has bradycardic effects, which may compound the risk of serious ventricular arrhythmias, such as torsade de pointes [4].
- **Management:** Coadministration should generally be avoided. If use is necessary, close cardiac monitoring (e.g., ECG) is recommended. Patients should be advised to report symptoms like dizziness, palpitations, or fainting immediately [4].

Other Critical Considerations

- **QTc Prolonging Drugs:** **Givinostat** alone can cause QTc prolongation. Use with caution when co-administering with other drugs that prolong the QT interval (e.g., certain antiarrhythmics, antibiotics, antipsychotics) [4] [1] [2].
- **Food Interactions:** **Givinostat** should be administered **with food** to increase its systemic exposure (AUC increases by ~40%) and to help mask its bitter taste [4] [1].

Adverse Event and Laboratory Monitoring

The table below summarizes the frequency of adverse reactions and necessary monitoring based on clinical trials [3] [5].

Adverse Reaction / Effect	Frequency	Clinical Management & Monitoring
Diarrhea / Abdominal Pain / Nausea & Vomiting	Very Common (32-37%) [3] [5]	Track severity and frequency. Manage supportively (e.g., hydration). Dose reduction may be required for moderate to severe diarrhea [3] [2].
Thrombocytopenia	Very Common (33%) [3] [5]	Monitor platelet count before and during treatment. Dosage reduction is needed if platelet count falls below $150 \times 10^9/L$ [3].
Hypertriglyceridemia	Very Common (23%) [3] [5]	Check fasting triglyceride levels before and during treatment. Dosage reduction is needed if levels exceed 300 mg/dL [3].
QTc Prolongation	Reported [4] [1] [5]	Assess baseline QTc and electrolyte levels. Avoid use in patients with congenital long QT syndrome or those taking other QT-prolonging drugs. Monitor ECG in at-risk patients [4] [2].
Hepatic Effects	---	The pharmacokinetics and safety in patients with hepatic impairment have not been studied [4].

FAQs for Researchers

Q1: What are the key exclusion criteria for patients in Givinostat clinical trials? Key exclusion criteria often included: platelet count, hemoglobin, or white blood cell counts below the lower limit of normal; fasting triglycerides >300 mg/dL; a baseline QTcF interval >450 ms; or a history of additional risk factors for torsade de pointes [3].

Q2: How should Givinostat be handled and stored? It is supplied as an oral suspension. It should be stored at room temperature (68°F to 77°F / 20°C to 25°C). The bottle must be shaken upright for at least 30 seconds before each use to evenly mix the medicine. Any remaining product should be discarded 60 days after first opening the bottle [2].

Q3: What is the clinical significance of Givinostat's effect on the QT interval? Givinostat can cause QTc prolongation, which increases the risk for a life-threatening arrhythmia known as torsade de pointes. This is a critical safety parameter in drug development and clinical use, necessitating careful patient selection and monitoring, especially when used with other QT-prolonging agents [4] [1] [5].

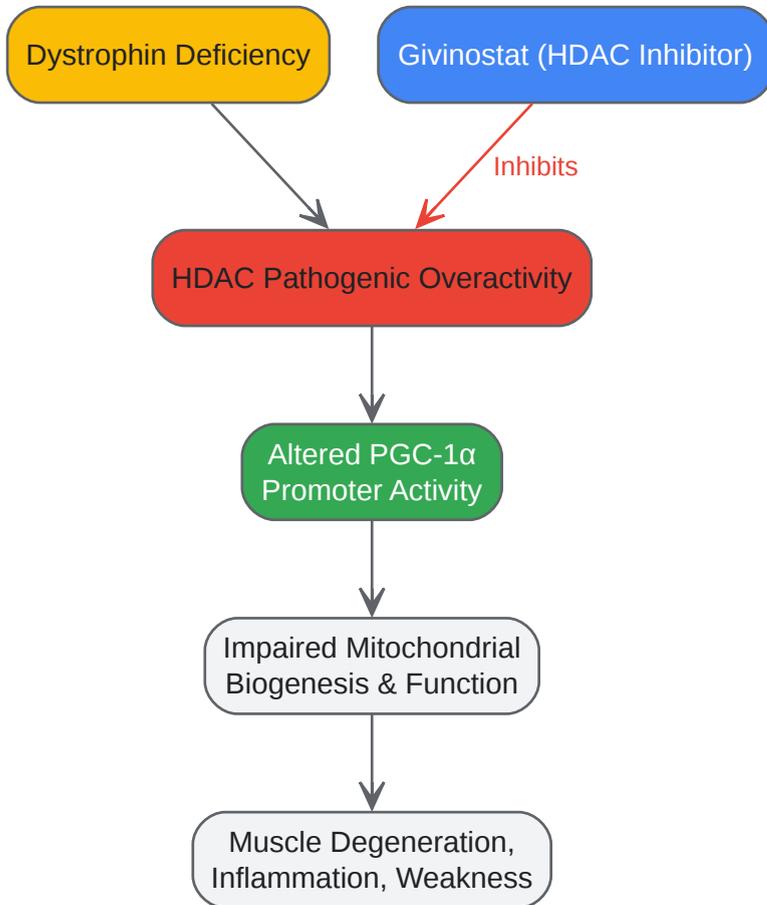
Visualizing the Pathway and Protocol

The following diagrams, generated using Graphviz, illustrate the key mechanism of action and a risk management workflow. The DOT scripts are provided for your use.

Givinostat Mechanism of Action in DMD

This diagram visualizes the proposed molecular pathway of **Givinostat** in Duchenne Muscular Dystrophy.

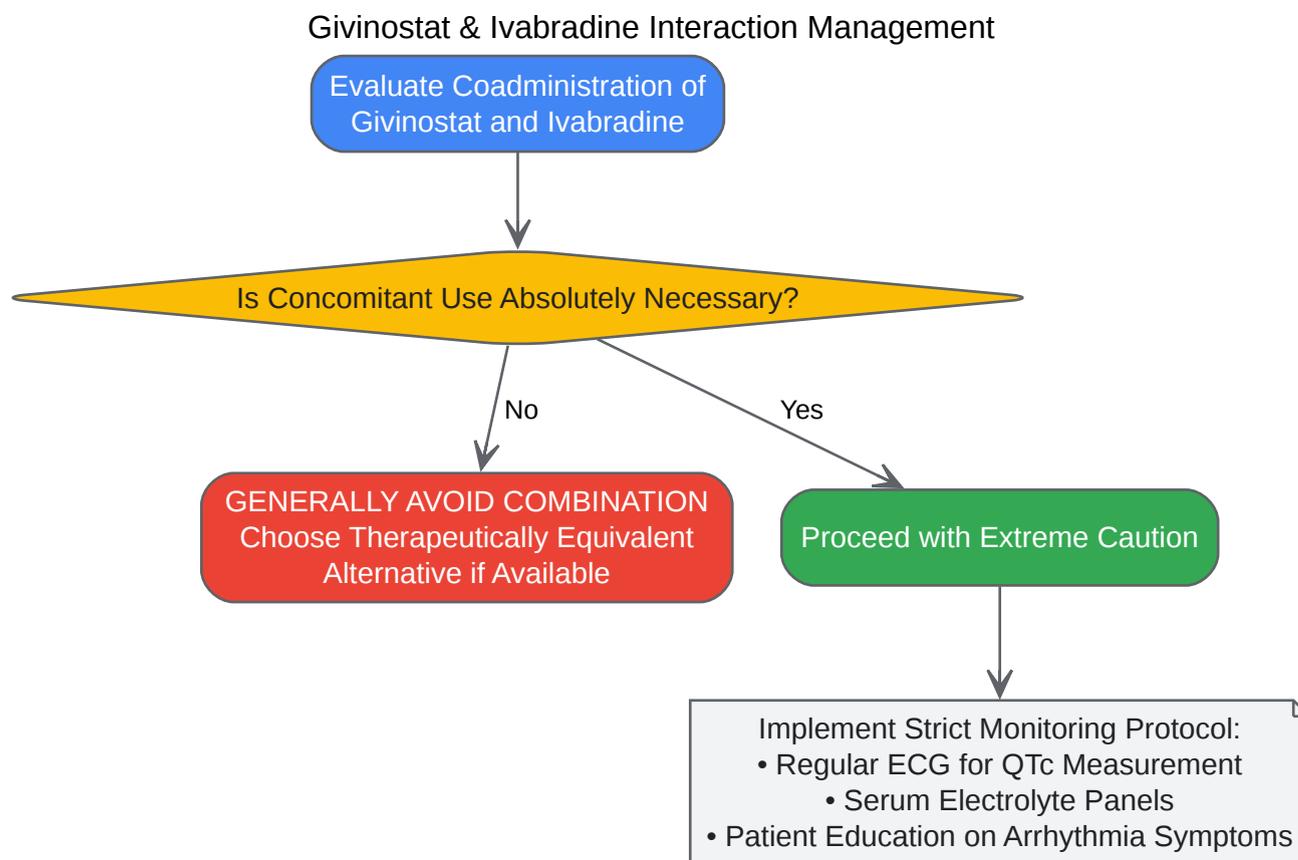
Givinostat Mechanism of Action in DMD (Simplified)



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Drug Interaction Risk Management Workflow

This flowchart provides a structured protocol for managing the interaction between **Givinostat** and Ivabradine.



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